molecular formula C12H14BrNO3 B326377 4-(3-Bromo-4-methoxybenzoyl)morpholine

4-(3-Bromo-4-methoxybenzoyl)morpholine

Cat. No.: B326377
M. Wt: 300.15 g/mol
InChI Key: LCGVOPIZAXVBPQ-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxybenzoyl)morpholine (C₁₂H₁₄BrNO₃, MW 300.15 g/mol) features a morpholine ring connected via a carbonyl group to a benzene ring substituted with bromo (position 3) and methoxy (position 4) groups.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14BrNO3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

LCGVOPIZAXVBPQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-(3-Bromo-4-methylbenzoyl)morpholine (CAS 443637-62-5)
  • Structure : Replaces the methoxy group (OCH₃) with a methyl group (CH₃) at position 3.
  • Molecular Formula: C₁₂H₁₄BrNO₂.
  • Molecular Weight : 284.15 g/mol.
  • Key Difference : The methyl group is less electron-donating than methoxy, reducing the electron density of the benzene ring. This substitution may lower reactivity in electrophilic aromatic substitution compared to the target compound.
  • Application : Used in studies exploring substituent effects on physicochemical properties .
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2)
  • Structure : Bromo (position 2), fluoro (position 6), and trifluoromethyl (CF₃, position 3) substituents.
  • Molecular Formula: C₁₃H₁₁BrF₄NO₂.
  • Key Difference : The CF₃ group is strongly electron-withdrawing, while fluorine enhances electronegativity. This compound likely exhibits higher polarity and altered reactivity compared to the target compound.
  • Application : Intermediate in nickel-catalyzed cross-coupling reactions .

Linkage Variations (Benzoyl vs. Benzyl)

4-(2-Bromo-5-methoxybenzyl)morpholine (CAS 1394291-49-6)
  • Structure : Benzyl (CH₂) linkage instead of benzoyl (CO); bromo (position 2) and methoxy (position 5).
  • Molecular Formula: C₁₂H₁₅BrNO₂.
  • Key Difference : The benzyl group lacks the electron-withdrawing carbonyl, increasing electron density on the benzene ring. This structural difference may enhance stability in reducing environments.
  • Application : Investigated in medicinal chemistry for drug discovery .
4-(2-Bromo-4-fluorobenzyl)morpholine (CAS 1086600-40-9)
  • Structure : Benzyl linkage with bromo (position 2) and fluoro (position 4).
  • Molecular Formula: C₁₁H₁₃BrFNO.
  • Key Difference : Fluorine’s electronegativity may improve metabolic stability compared to methoxy-substituted analogs.
  • Safety : GHS-compliant safety data sheets are available for handling guidelines .

Heterocyclic and Salt Derivatives

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
  • Structure : Benzene fused to a thiadiazole ring with bromo at position 5.
  • Characterization : Validated via X-ray crystallography and NMR .
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS 952290-08-3)
  • Structure : Benzyl linkage with bromo (position 4), chloro (position 3), and a hydrochloride salt.
  • Molecular Formula: C₁₁H₁₄BrClNO·HCl.
  • Key Difference : The hydrochloride salt improves aqueous solubility, facilitating biological testing .

Sulfonyl and Triazole Derivatives

4-[(4-Methoxyphenyl)sulfonyl]morpholine
  • Structure : Sulfonyl (SO₂) linkage with methoxy (position 4).
  • Key Difference : The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy in the target compound.
  • Synthesis : Prepared via Grignard reactions and flash chromatography .
1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones
  • Structure : Triazole core conjugated with morpholine.
  • Application : Exhibits antioxidant activity (e.g., free radical scavenging) in biochemical assays .

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